molecular formula C18H15ClN4OS B11290566 N-(3-Chloro-4-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide

N-(3-Chloro-4-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide

Cat. No.: B11290566
M. Wt: 370.9 g/mol
InChI Key: AHEMJGHQRHGOAN-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-methylphenyl group, a pyridinyl-pyridazinyl moiety, and a sulfanyl-acetamide linkage

Properties

Molecular Formula

C18H15ClN4OS

Molecular Weight

370.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide

InChI

InChI=1S/C18H15ClN4OS/c1-12-5-6-13(10-14(12)19)21-17(24)11-25-18-8-7-16(22-23-18)15-4-2-3-9-20-15/h2-10H,11H2,1H3,(H,21,24)

InChI Key

AHEMJGHQRHGOAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinyl Intermediate: Starting with a pyridazine derivative, the compound is functionalized to introduce the pyridinyl group.

    Sulfanyl Linkage Formation: The pyridazinyl intermediate is then reacted with a thiol compound to form the sulfanyl linkage.

    Acetamide Formation: The final step involves the reaction of the sulfanyl intermediate with an acetamide derivative, incorporating the 3-chloro-4-methylphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for targeting specific enzymes or receptors.

    Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may act by:

    Inhibiting Enzymes: Binding to the active site of an enzyme and preventing its activity.

    Modulating Receptors: Interacting with cell surface receptors to alter signal transduction pathways.

    Disrupting Protein-Protein Interactions: Binding to specific protein interfaces and inhibiting their interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-methylphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the chloro-methylphenyl group and the pyridinyl-pyridazinyl moiety, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

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